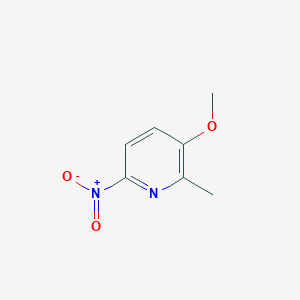

3-Methoxy-2-methyl-6-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKVFMZISSJYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628935 | |

| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23904-02-1 | |

| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxy-2-methyl-6-nitropyridine, a substituted nitropyridine of interest in medicinal and materials science. This document is intended for an audience with a strong background in organic chemistry and drug development, offering in-depth analysis and actionable protocols.

Introduction: The Strategic Importance of Substituted Nitropyridines

Pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] The introduction of a nitro group to the pyridine ring dramatically alters its electronic properties, rendering it a versatile intermediate for a wide array of chemical transformations. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and activates the pyridine scaffold for further functionalization.[2][3] This enhanced reactivity makes nitropyridines, such as this compound, valuable building blocks in the synthesis of complex molecular architectures with potential therapeutic applications.[4]

Physicochemical Properties of Substituted Nitropyridines

While specific experimental data for this compound is not widely available in peer-reviewed literature, we can infer its properties based on closely related isomers and general principles of organic chemistry. It is crucial to distinguish the target compound from its isomers, such as 3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3) and 3-Methoxy-2-nitropyridine (CAS: 20265-37-6) , as the positioning of substituents significantly impacts their chemical and physical characteristics.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Methoxy-6-methyl-2-nitropyridine | 3-Methoxy-2-nitropyridine |

| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₆H₆N₂O₃ |

| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 154.12 g/mol |

| CAS Number | Not readily available | 24015-98-3[5] | 20265-37-6[6] |

| Appearance | Expected to be a solid | - | Yellow solid[7] |

| Melting Point | 99-100.5 °C[8] | - | 73-76 °C[6] |

| Solubility | Sparingly soluble in water[7] | - | Sparingly soluble in water[7] |

Synthesis of this compound: A Detailed Experimental Protocol

A reliable method for the synthesis of this compound involves the direct nitration of 3-methoxy-2-methylpyridine. This electrophilic aromatic substitution is a cornerstone of pyridine chemistry.

Causality Behind the Experimental Choices

The choice of a strong nitrating agent, a mixture of concentrated sulfuric acid and fuming nitric acid, is essential to overcome the inherent electron deficiency of the pyridine ring, which typically makes electrophilic substitution challenging. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is initially cooled to control the exothermic nature of the reaction and then heated to drive the substitution to completion.

Step-by-Step Methodology

The following protocol is adapted from established procedures for the synthesis of nitropyridines.[8]

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, carefully add 3 ml of concentrated sulfuric acid to 3 ml of fuming nitric acid. Maintain the temperature of the mixture in the ice bath.

-

Addition of the Starting Material: Slowly add 0.5 g of 3-methoxy-2-methylpyridine to the cold nitrating mixture over a period of 5 minutes with continuous stirring.

-

Reaction: After the addition is complete, allow the mixture to spontaneously warm to room temperature. Then, heat the reaction mixture at 55-60 °C for 6 hours.

-

Work-up: Cool the reaction mixture and pour it into 35 ml of ice-water with stirring.

-

Isolation: Continue stirring the aqueous mixture for 2 hours to ensure complete precipitation of the product. Collect the solid precipitate by filtration and dry it to obtain this compound. The reported melting point of the product is 99-100.5 °C.[8]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups. For the closely related isomer 3-Methoxy-6-methyl-2-nitropyridine , the aromatic protons H-4 and H-5 appear as doublets at 7.84 and 7.56 ppm, respectively, with a coupling constant of 8.54 Hz, indicative of ortho-coupling.[5] The downfield chemical shifts are a result of the deshielding effect of the electron-withdrawing nitro group at the 2-position.[5] For this compound, we would anticipate a similar pattern, with the exact chemical shifts influenced by the altered positions of the methyl and nitro groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing effect. The carbons of the methoxy and methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group. For 3-Methoxy-6-methyl-2-nitropyridine , asymmetric and symmetric stretching vibrations of the NO₂ group are observed in the ranges of 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5] These are characteristic frequencies for nitro-aromatic compounds. Other notable peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.15 g/mol ). The fragmentation pattern will be influenced by the presence of the nitro, methoxy, and methyl groups, with potential losses of NO₂, OCH₃, and CH₃ fragments.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group, the weakly activating methyl group, and the strongly deactivating and electron-withdrawing nitro group.

Logical Relationship of Substituent Effects on Reactivity

Caption: The interplay of substituent effects on the reactivity of the this compound scaffold.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group at the 6-position activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable precursor for introducing a variety of nucleophiles at positions ortho and para to the nitro group.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation opens up a vast array of synthetic possibilities, as the resulting aminopyridine can be further functionalized through diazotization, acylation, and other reactions common to aromatic amines. This is a key strategy in the synthesis of many pharmaceutical compounds.[4]

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic substitution, the presence of the electron-donating methoxy group can direct incoming electrophiles to the ortho and para positions. However, the deactivating effect of the nitro group and the pyridine nitrogen will likely make such reactions challenging.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted pyridines are a privileged scaffold in drug discovery.[5] While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. As an intermediate, it can be used to synthesize compounds with potential activities as kinase inhibitors, antimicrobial agents, and other therapeutic targets.[7] The ability to readily convert the nitro group into an amine is a particularly powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable, albeit not widely studied, substituted nitropyridine with significant potential as a building block in organic synthesis. Its synthesis is achievable through established nitration protocols, and its reactivity is dictated by the unique interplay of its substituent groups. While specific data for this isomer is limited, its structural similarity to other well-characterized nitropyridines allows for a rational understanding of its chemical properties and potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in the development of novel pharmaceuticals and functional materials.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

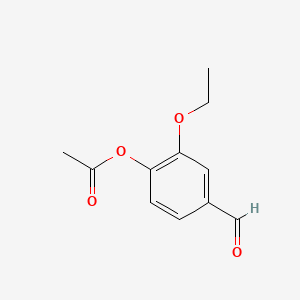

A Comprehensive Technical Guide to 3-Methoxy-6-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide focuses on the chemical compound 3-Methoxy-6-methyl-2-nitropyridine (CAS Number: 24015-98-3) . While the initial query specified "3-Methoxy-2-methyl-6-nitropyridine," comprehensive and verifiable scientific data predominantly pertains to the 3-methoxy-6-methyl-2-nitropyridine isomer. Given the detailed information available for this compound, this guide has been structured to provide a thorough technical overview of its properties, synthesis, and applications, assuming a potential ambiguity in the positional numbering of the substituents in the original topic.

Introduction and Strategic Importance

3-Methoxy-6-methyl-2-nitropyridine is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in synthetic organic chemistry. Its strategic importance lies in the specific arrangement of its substituents: an electron-donating methoxy group, a directing methyl group, and a versatile, electron-withdrawing nitro group. This unique electronic and steric configuration makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the realms of pharmaceutical and agrochemical development.[1][2][3] The pyridine core is a privileged scaffold in medicinal chemistry, and the substituents on this compound offer multiple reaction handles for molecular elaboration.

This guide provides a detailed examination of 3-Methoxy-6-methyl-2-nitropyridine, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and safe handling.

Physicochemical and Spectroscopic Profile

The identity and purity of a chemical intermediate are paramount for reproducible downstream applications. The properties of 3-Methoxy-6-methyl-2-nitropyridine are well-characterized.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 24015-98-3 | [1][4] |

| Molecular Formula | C₇H₈N₂O₃ | [1][4] |

| Molecular Weight | 168.15 g/mol | [1][4] |

| IUPAC Name | 3-methoxy-6-methyl-2-nitropyridine | [1] |

| Appearance | Solid, typically a powder | N/A |

| Melting Point | 99°C - 100.5°C | [5] |

| Purity | Typically ≥95% | [4] |

Spectroscopic Signature for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the compound's structure. The electron-withdrawing nitro group significantly influences the chemical shifts of adjacent protons and carbons, providing a distinct spectral fingerprint.[1]

¹H NMR Spectral Data:

-

Aromatic Protons (H-4, H-5): Doublets appear at approximately 7.84 ppm and 7.56 ppm. The coupling constant of ~8.5 Hz is characteristic of ortho-coupling between these adjacent protons on the pyridine ring.[1] The downfield shift is a direct consequence of the deshielding effect from the nitro group at the C-2 position.[1]

-

Methoxy Protons (-OCH₃): A singlet at ~3.96 ppm, typical for an aromatic methoxy group.[1]

-

Methyl Protons (-CH₃): A singlet at ~2.65 ppm.[1]

¹³C NMR Spectral Data:

-

C-2 (bearing -NO₂): A quaternary carbon signal significantly downfield at ~155.9 ppm due to the strong electron-withdrawing effect of the nitro group.[1]

-

Aromatic Carbons (C-3, C-4, C-5, C-6): Resonances are observed around 143.7 ppm (C-3), 131.1 ppm (C-4), 134.6 ppm (C-5), and 79.5 ppm (C-6).[1]

-

Methoxy Carbon (-OCH₃): Appears at ~54.3 ppm.[1]

-

Methyl Carbon (-CH₃): Appears at ~24.8 ppm.[1]

Caption: Structure of 3-Methoxy-6-methyl-2-nitropyridine with key ¹H NMR shifts.

Synthesis and Reaction Mechanisms

The preparation of 3-Methoxy-6-methyl-2-nitropyridine is most commonly achieved through the electrophilic nitration of its pyridine precursor. The choice of reagents and reaction conditions is critical for achieving regioselectivity and a good yield.

Primary Synthesis Route: Nitration of 3-Methoxy-2-methylpyridine

The standard laboratory synthesis involves the treatment of 3-methoxy-2-methylpyridine with a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the substituents on the pyridine ring govern the position of nitration. The methoxy and methyl groups are activating and ortho-, para-directing. However, under strongly acidic conditions, the pyridine nitrogen is protonated, making the ring strongly electron-deficient and deactivating it towards electrophilic substitution. The nitration proceeds, albeit under forcing conditions, with the nitro group being directed to the C-6 position.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures.[5]

Materials:

-

3-methoxy-2-methylpyridine (starting material)

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice-water bath

-

Stirring apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer, carefully prepare a mixture of 3 mL of concentrated sulfuric acid and 3 mL of fuming nitric acid. Cool this mixture in an ice-water bath.

-

Substrate Addition: Slowly add 0.5 g of 3-methoxy-2-methylpyridine to the cold, stirring nitrating mixture over a period of 5 minutes. Maintain the temperature to control the exothermic reaction.

-

Reaction: Allow the mixture to warm spontaneously to room temperature. Then, heat the reaction mixture at 55-60°C for approximately 6 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it carefully onto 35 mL of ice-water.

-

Precipitation and Collection: Stir the resulting aqueous mixture for 2 hours to ensure complete precipitation of the product. Collect the solid precipitate by filtration.

-

Drying: Dry the collected solid to yield the final product, this compound, which presents with a melting point of 99-100.5°C.[5]

Caption: Experimental workflow for the synthesis of 3-Methoxy-6-methyl-2-nitropyridine.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Methoxy-6-methyl-2-nitropyridine is dominated by the electron-withdrawing nature of the nitro group, which significantly influences the pyridine ring's chemistry.[1]

Key Reactive Sites

-

Nitro Group (-NO₂): The most versatile functional group on the molecule. It can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as it converts the electron-withdrawing nature of the substituent to an electron-donating one, dramatically altering the ring's reactivity and providing a nucleophilic site for further derivatization (e.g., amide formation, diazotization).

-

Pyridine Ring: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, although this is less common for this specific isomer compared to those with leaving groups at activated positions.

-

Methoxy Group (-OCH₃): Can participate in nucleophilic substitution reactions under certain harsh conditions, such as with strong acids or bases, though this is not its primary reactive pathway.[1]

Caption: Core reactivity and synthetic pathway from the nitro- to amino-pyridine derivative.

Applications in Drug Discovery and Agrochemicals

3-Methoxy-6-methyl-2-nitropyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1][2][3]

-

Pharmaceutical Development: Its structure is a key component in the synthesis of novel drug candidates.[1][2] After reduction of the nitro group to an amine, the resulting aminopyridine can be elaborated into various scaffolds targeting a wide range of biological targets, such as kinases or other enzymes.

-

Agrochemical Synthesis: The pyridine scaffold is also prevalent in modern pesticides and herbicides. This intermediate can be used to construct active ingredients with high potency and selectivity, aiming to improve efficacy while minimizing environmental impact.[2][3]

-

Materials Science: The unique electronic properties imparted by the substituent pattern make derivatives of this compound potentially suitable for applications in organic electronics or as specialized dyes.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Methoxy-6-methyl-2-nitropyridine is essential. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous.[6]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Data sourced from Fisher Scientific SDS for the related isomer 3-Methoxy-2-nitropyridine, as a proxy for this class of compounds.[6]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[6] In case of dust generation, use a suitable dust mask (e.g., N95).

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[6][7]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a cool, dark location.[6][8] Store locked up.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]

Conclusion

3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3) is a chemical intermediate of significant value to the research and development community. Its well-defined synthesis, predictable reactivity centered on the versatile nitro group, and functionalized pyridine core make it an essential building block for creating novel molecules with potential applications in medicine, agriculture, and materials science. Adherence to strict safety protocols is mandatory for its handling. This guide has synthesized the available technical data to provide a comprehensive resource for professionals working with this important compound.

References

An In-Depth Technical Guide to the Molecular Structure of 3-Methoxy-2-methyl-6-nitropyridine

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of 3-Methoxy-2-methyl-6-nitropyridine. As a member of the substituted nitropyridine family, this compound holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity conferred by its distinct functional groups. This document details a validated synthetic protocol, explores the electronic and steric effects of its substituents on the pyridine core, offers a predictive analysis of its spectroscopic characteristics, and discusses its potential as a strategic intermediate in the development of novel chemical entities. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific heterocyclic building block.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational scaffold in modern chemistry, recognized as a "privileged structural motif" in drug design.[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA incorporated a pyridine moiety, a testament to its favorable pharmacological properties.[1] The introduction of substituents onto the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and potential applications.

Among the vast array of pyridine derivatives, nitropyridines are particularly valuable as synthetic precursors.[1] The nitro group, a potent electron-withdrawing substituent, significantly influences the ring's reactivity and serves as a versatile handle for further chemical transformations, most notably its reduction to a primary amine.

This guide focuses specifically on the isomer This compound . The unique arrangement of an electron-donating methoxy group, a weakly donating methyl group, and a strongly withdrawing nitro group creates a complex electronic environment that dictates its chemical behavior and potential utility as a building block in the synthesis of more complex, biologically active molecules.[2][3]

Synthesis and Mechanistic Considerations

The primary route to this compound is through the direct nitration of its corresponding precursor, 3-methoxy-2-methylpyridine. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry.

Causality of Experimental Design

The choice of reagents and conditions is critical for achieving successful and regioselective nitration.

-

Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control : The reaction is initiated at low temperatures (ice-cold) during the addition of the substrate to manage the highly exothermic nature of the reaction. Subsequent heating to 55-60°C provides the necessary activation energy to drive the substitution on the somewhat deactivated pyridine ring.[4]

-

Reaction Quench : The reaction mixture is poured into ice-water to quench the reaction, dilute the strong acids, and precipitate the solid product, which has low solubility in aqueous media.[4]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established laboratory procedures.[4]

Step 1: Preparation of the Nitrating Mixture

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 3 mL of concentrated sulfuric acid.

-

Slowly add 3 mL of fuming nitric acid to the cold sulfuric acid with continuous stirring.

Step 2: Substrate Addition

-

To the ice-cold nitrating mixture, add 0.5 g of 3-methoxy-2-methylpyridine dropwise or in small portions over a period of 5 minutes.

Step 3: Reaction

-

Allow the mixture to warm spontaneously to room temperature.

-

Once at room temperature, heat the mixture in a water bath at 55°-60° C for 6 hours.

Step 4: Isolation and Purification

-

Cool the reaction mixture back to room temperature.

-

Pour the cooled mixture into 35 mL of ice-water with vigorous stirring.

-

Continue stirring the resulting slurry for 2 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and dry thoroughly to yield the final product, this compound. The reported melting point for the product is 99°-100.5° C.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Elucidation of the Molecular Structure

The chemical and physical properties of this compound are a direct consequence of its molecular architecture.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | Calculated |

| Molecular Weight | 168.15 g/mol | Calculated.[5] |

| Appearance | Yellowish solid | Inferred from similar compounds.[2][6] |

| Melting Point | 99-100.5 °C | [4] |

Structural Features and Substituent Effects

The molecule's structure is defined by the interplay of its three key substituents on the pyridine core.

Caption: Functional groups influencing the molecule's electronic properties.

-

6-Nitro Group (-NO₂) : As a powerful electron-withdrawing group, it decreases the electron density of the pyridine ring, making it less susceptible to further electrophilic attack and more susceptible to nucleophilic attack.

-

3-Methoxy Group (-OCH₃) : This group donates electron density to the ring via resonance, acting as an activating group. Its position directs electrophilic attack, though this effect is largely overcome by the powerful deactivating nature of the nitro group in the specified synthesis.

-

2-Methyl Group (-CH₃) : This group provides a weak electron-donating effect through hyperconjugation. Its steric bulk adjacent to the methoxy group can influence the conformation of the molecule.

Predictive Spectroscopic Analysis

While specific spectral data for this isomer is not widely published, its features can be reliably predicted based on fundamental principles and data from closely related isomers.

-

¹H NMR Spectroscopy : Two signals are expected in the aromatic region for the two protons on the pyridine ring. The proton at the 5-position would likely appear downfield due to the deshielding effect of the adjacent nitro group. The proton at the 4-position would be influenced by both the adjacent methoxy and nitro groups. Two singlets are expected in the aliphatic region: one around 3.9-4.1 ppm for the methoxy protons and another around 2.5-2.7 ppm for the methyl protons.

-

¹³C NMR Spectroscopy : Six distinct signals are expected for the aromatic carbons, with the carbon bearing the nitro group (C6) being significantly deshielded (shifted downfield). The carbons of the methoxy and methyl groups would appear in the typical upfield region.

-

IR Spectroscopy : Characteristic peaks would include strong asymmetric and symmetric N-O stretching vibrations for the nitro group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹), C-O stretching for the methoxy ether (approx. 1250 cm⁻¹), and various C=C and C=N stretching vibrations characteristic of the substituted pyridine ring.

-

Mass Spectrometry : The molecular ion peak (M+) would be expected at m/z = 168. Common fragmentation patterns could involve the loss of NO₂ (m/z = 122) or a methyl radical from the methoxy group (m/z = 153).

Reactivity and Potential Applications

This compound is primarily of interest as a chemical intermediate. Its functional groups provide handles for a variety of subsequent reactions, making it a valuable building block.[2][7]

-

Reduction of the Nitro Group : The most significant reaction pathway is the reduction of the nitro group to an amine (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This transformation yields 6-amino-3-methoxy-2-methylpyridine, a diamine precursor that opens up a vast chemical space for constructing fused heterocyclic systems or for use as a ligand in coordination chemistry.

-

Nucleophilic Aromatic Substitution : While the pyridine ring is generally electron-deficient, the strong deactivating effect of the nitro group can make positions ortho and para to it susceptible to nucleophilic attack under specific conditions, although this is less common than transformations involving the nitro group itself.

Its potential applications are rooted in the broader utility of substituted pyridines in:

-

Pharmaceutical Development : As a precursor for synthesizing complex molecules that could serve as kinase inhibitors, antimicrobial agents, or other therapeutic compounds.[3][6][7]

-

Agrochemicals : Contributing to the development of novel pesticides and herbicides with high efficacy and selectivity.[2][7]

-

Materials Science : Use in the synthesis of dyes or functional materials where the electronic properties of the substituted pyridine core can be exploited.[5]

Caption: Key reaction pathway for synthetic utility.

Conclusion

This compound is a strategically important heterocyclic compound whose molecular structure is defined by a nuanced interplay of electron-donating and electron-withdrawing substituents. Its validated synthesis via electrophilic nitration is straightforward, providing reliable access to this building block. The true value of this molecule lies in its potential for further chemical modification, particularly through the reduction of its nitro group, which serves as a gateway to a wide range of more complex and potentially bioactive compounds. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 4. prepchem.com [prepchem.com]

- 5. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Synthesis, Properties, and Applications

This compound is a substituted pyridine derivative that holds significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique arrangement of a methoxy, a methyl, and a nitro group on the pyridine ring imparts a distinct reactivity profile, making it a valuable precursor for the construction of more complex, biologically active molecules. The electron-withdrawing nature of the nitro group, combined with the electron-donating and directing effects of the methoxy and methyl groups, allows for a range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, offering a technical resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | Santa Cruz Biotechnology[1] |

| CAS Number | 23904-02-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₈N₂O₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 168.15 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White to yellow to green powder to crystal | TCI (for related isomer) |

| Melting Point | 99-100.5 °C | PrepChem[2] |

| Solubility | Sparingly soluble in water | Guidechem[3] (for related isomer) |

Synthesis of this compound

The primary synthetic route to this compound is through the nitration of 3-methoxy-2-methylpyridine. This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto a pyridine ring.

Experimental Protocol

The following protocol is adapted from a known synthesis of this compound[2]:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, carefully add 3 mL of concentrated sulfuric acid. While stirring and maintaining the temperature at 0-5 °C, slowly add 3 mL of fuming nitric acid.

-

Addition of the Starting Material: To the cold nitrating mixture, add 0.5 g of 3-methoxy-2-methylpyridine dropwise over a period of 5 minutes. Ensure the temperature does not rise significantly during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature spontaneously. Then, heat the mixture at 55-60 °C for 6 hours.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into 35 mL of ice-water.

-

Isolation of the Product: Stir the resulting mixture for 2 hours to allow for complete precipitation. Collect the precipitate by filtration and dry it to obtain this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Reactivity and Potential Transformations

The reactivity of this compound is dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Key potential reactions include:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 3-amino-6-methoxy-2-methylpyridine, a key intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems or for amide bond formation.

-

Nucleophilic Aromatic Substitution: The presence of the nitro group facilitates the displacement of a suitable leaving group on the pyridine ring. While this specific molecule does not have a leaving group in a prime position for substitution, this reactivity is a key feature of nitropyridines in general.

-

Modification of the Methyl Group: The methyl group can potentially undergo oxidation to a carboxylic acid or be halogenated under specific conditions.

Applications in Drug Development and Research

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Nitropyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals[4].

Potential applications include:

-

As a Precursor for Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on this compound offer handles for elaboration into more complex molecules that could target specific kinases.

-

In the Synthesis of Agrochemicals: Substituted pyridines are widely used in the development of herbicides, insecticides, and fungicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

In Materials Science: The electronic properties of nitropyridine derivatives make them potential candidates for use in organic electronics and as dyes[5].

Safety and Handling

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or with a respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its straightforward synthesis and versatile reactivity make it an attractive building block for researchers. While further investigation into its specific applications is warranted, the foundational information provided in this guide serves as a critical resource for scientists and professionals working with this and related heterocyclic compounds.

References

An In-Depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Properties, Synthesis, and Reactivity

Executive Summary: This guide provides a comprehensive technical overview of 3-Methoxy-2-methyl-6-nitropyridine, a substituted nitropyridine of significant interest to the chemical and pharmaceutical sciences. While not as widely documented as some of its isomers, this compound serves as a valuable synthetic intermediate. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its chemical reactivity based on its unique electronic structure, and outlines its potential applications and essential safety protocols. The content is tailored for researchers, chemists, and professionals in drug development who require a deep understanding of this versatile molecular building block.

Core Physicochemical and Structural Properties

This compound is a distinct isomer within the nitropyridine family. Its structure, featuring an electron-donating methoxy group, an electron-donating methyl group, and a powerful electron-withdrawing nitro group, imparts a unique electronic character that dictates its physical properties and chemical behavior.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [2] |

| CAS Number | Not readily available in searched literature. | - |

| Canonical SMILES | COC1=C(C)N=C(C=C1)--INVALID-LINK--[O-] | - |

Physical Properties

| Property | Value | Source |

| Appearance | Solid, likely a crystalline powder. | [1][3] |

| Melting Point | 99 - 100.5 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol and ethyl acetate. | [3] |

Spectroscopic Analysis (Theoretical)

While specific, experimentally verified spectra for this compound are not available in the cited literature, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy: The spectrum is expected to show four distinct signals:

-

Two signals in the aromatic region (likely ~7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. These would appear as doublets due to ortho-coupling. The proton adjacent to the nitro group would be significantly downfield.

-

A singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) protons.

-

A singlet around 2.4-2.6 ppm for the methyl (-CH₃) protons.

-

-

¹³C NMR Spectroscopy: Seven unique carbon signals are expected. The carbon atom attached to the nitro group (C6) would be the most deshielded (highest ppm) in the aromatic region due to the strong electron-withdrawing effect. The methoxy and methyl carbons would appear as sharp singlets in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrations of its functional groups:

-

~1550-1500 cm⁻¹ and ~1360-1290 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.[2]

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.

-

~1250-1000 cm⁻¹: C-O stretching from the methoxy group.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 168.05. Common fragmentation patterns would likely include the loss of the nitro group (-NO₂, 46 amu), a methoxy radical (•OCH₃, 31 amu), or formaldehyde (-CH₂O, 30 amu) from the methoxy group.

Synthesis Protocol and Workflow

The most direct and reported method for preparing this compound is through the electrophilic nitration of its precursor, 3-methoxy-2-methylpyridine.[1] The reaction requires strong acidic and nitrating conditions.

Synthesis Workflow Diagram

References

The Strategic Importance of Substituted Nitropyridines

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-2-methyl-6-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the primary synthetic route via direct electrophilic nitration, including the underlying mechanistic principles and a detailed, field-proven experimental protocol. Furthermore, it explores alternative, multi-step synthetic strategies that offer flexibility and control over regioselectivity. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights and a robust framework for the practical synthesis and understanding of this valuable chemical intermediate.

In the landscape of modern organic synthesis, functionalized heterocyclic compounds are paramount. Among these, substituted pyridines are a cornerstone in the development of novel therapeutics and agrochemicals.[1][2] The molecule this compound is a prime example of a versatile chemical building block.[1] Its specific arrangement of an electron-donating methoxy group, a methyl group, and a strongly electron-withdrawing nitro group on the pyridine core creates a unique electronic and steric environment. This substitution pattern allows for a multitude of subsequent chemical transformations, making it an invaluable intermediate for constructing more complex molecular architectures.[2] The nitro group, in particular, can be readily reduced to an amine, opening a gateway for amide bond formation, diazotization, and other derivatizations central to building libraries of potential drug candidates.[1][2]

Primary Synthetic Pathway: Direct Electrophilic Nitration

The most direct and commonly cited method for the synthesis of this compound is the electrophilic aromatic substitution (SEAr) on the precursor, 3-methoxy-2-methylpyridine.[3] This approach leverages a powerful and well-understood reaction in organic chemistry.

Mechanistic Rationale

The success of this synthesis hinges on the directing effects of the substituents on the pyridine ring and the generation of a potent electrophile.

-

Generation of the Electrophile: The reaction employs a mixture of concentrated sulfuric acid and fuming nitric acid, commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration reaction.[4]

-

Regioselectivity: The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution more challenging. However, the ring is "activated" by the presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of 3-methoxy-2-methylpyridine, the 6-position is sterically accessible and electronically activated, making it the primary site for nitration.

Detailed Experimental Protocol

The following protocol is based on established laboratory procedures for the nitration of substituted pyridines.[3]

Materials:

-

3-methoxy-2-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice-water

-

Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, ice bath)

Step-by-Step Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, carefully and slowly combine 3 mL of concentrated sulfuric acid and 3 mL of fuming nitric acid.

-

Causality: This step must be performed cold due to the highly exothermic reaction that generates the nitronium ion. Slow addition prevents overheating and potential runaway reactions.

-

-

Substrate Addition: While maintaining the cold temperature, add 0.5 g of 3-methoxy-2-methylpyridine to the mixed acid solution over a period of 5 minutes.

-

Causality: The slow, portion-wise addition of the substrate controls the reaction rate, preventing di-nitration and other side reactions while ensuring efficient heat dissipation.

-

-

Reaction Progression: Allow the mixture to warm spontaneously to room temperature. Following this, heat the reaction mixture to 55°-60° C for 6 hours.

-

Causality: The initial warming allows the reaction to proceed controllably. The subsequent heating period is necessary to drive the reaction to completion, as the pyridine ring is less reactive than a corresponding benzene ring.

-

-

Workup and Isolation: After the heating phase, cool the reaction mixture back to room temperature and pour it slowly into 35 mL of ice-water with vigorous stirring.

-

Causality: Quenching the reaction in ice-water serves two purposes: it neutralizes the highly corrosive acid mixture and precipitates the organic product, which is sparingly soluble in water.

-

-

Product Collection: Continue stirring the aqueous mixture for 2 hours to ensure complete precipitation. Collect the resulting solid precipitate by filtration and dry it thoroughly.

-

Causality: Extended stirring maximizes the recovery of the product. The final product is this compound.[3]

-

Process Visualization

Caption: Direct nitration workflow for synthesizing this compound.

Alternative Synthetic Strategies via Halogenated Intermediates

While direct nitration is straightforward, it may not always be the optimal choice depending on starting material availability, cost, or the need for precise regiochemical control for other analogues. Multi-step syntheses using versatile halogenated pyridine intermediates are a powerful alternative.

The Rationale for Multi-Step Synthesis

A multi-step approach is often favored in drug development for its modularity. Starting from a common intermediate, such as a dichloronitropyridine, chemists can introduce a variety of nucleophiles (alkoxides, amines, etc.) to rapidly generate a diverse library of compounds for screening. This strategy provides greater control over the final structure compared to the potentially limited regioselectivity of direct electrophilic substitution on a highly substituted ring.

A plausible, albeit more complex, route to the target molecule could start from 2,6-dichloropyridine. This involves a sequence of nitration, nucleophilic aromatic substitution (SNAr), and a final C-C bond formation step.

-

Nitration of a Dihalopyridine: 2,6-Dichloropyridine can be nitrated with mixed acid to yield 2,6-dichloro-3-nitropyridine.[5][6]

-

Selective Methoxylation: One of the chloro groups can be selectively replaced by a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide.[5][6] The chlorine at the 6-position is generally more susceptible to nucleophilic attack.

-

Introduction of the Methyl Group: The remaining chloro group can be replaced with a methyl group. This is typically achieved through organometallic cross-coupling reactions (e.g., Suzuki or Stille coupling) or by conversion to an organometallic reagent followed by reaction with an electrophilic methyl source. A three-step method involving reaction with malonic ester anion followed by hydrolysis and decarboxylation has also been reported for converting 2-chloro-3-nitropyridines to 2-methyl-3-nitropyridines.[7]

Workflow Visualization

Caption: A plausible multi-step synthetic workflow for advanced pyridine derivatization.

Data Summary & Characterization

The following table summarizes the key quantitative data for the primary synthesis protocol.

| Parameter | Value | Source |

| Starting Material | 3-methoxy-2-methylpyridine | [3] |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [3] |

| Reaction Temperature | 55° - 60° C | [3] |

| Reaction Time | 6 hours | [3] |

| Product Name | This compound | [3] |

| Physical Form | Solid Precipitate | [3] |

| Melting Point | 99° - 100.5° C | [3] |

Safety & Handling Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. They must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reactions: The preparation and use of the nitrating mixture are highly exothermic. Strict adherence to cooling protocols is essential to prevent uncontrolled reactions.

-

Nitrated Compounds: Aromatic nitro compounds are often energetic and should be handled with caution. They may be toxic and can cause skin irritation.

Conclusion

The synthesis of this compound is most directly achieved through the electrophilic nitration of its pyridine precursor. This method, grounded in the fundamental principles of aromatic chemistry, provides a reliable pathway to this valuable intermediate. For research and development contexts requiring greater molecular diversity and synthetic flexibility, multi-step routes commencing from halogenated pyridines offer a powerful and strategic alternative. Understanding both approaches allows scientists to make informed decisions based on the specific goals of their research, whether for process development or the exploration of new chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. aiinmr.com [aiinmr.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

The Strategic Utility of 3-Methoxy-2-methyl-6-nitropyridine in Complex Molecule Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal and agrochemical research, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic synthons, substituted pyridines hold a privileged position due to their prevalence in a myriad of biologically active compounds. This guide delves into the core utility of a specific, highly functionalized pyridine derivative: 3-Methoxy-2-methyl-6-nitropyridine .

With its unique arrangement of an electron-donating methoxy group, a sterically influential methyl group, and a strongly electron-withdrawing nitro group, this molecule is not merely an inert scaffold but an activated and versatile building block. The electronic and steric factors imparted by these substituents create a nuanced reactivity profile, allowing for selective transformations at multiple positions on the pyridine ring. This guide will provide a comprehensive overview of its synthesis, key reactions, and strategic applications, offering field-proven insights for its effective incorporation into synthetic workflows.

I. Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24015-98-3 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | |

| Purity | ≥95% | [2] |

Table 2: Spectroscopic Data of this compound

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not explicitly available in searched literature. Predicted values and data from analogous structures suggest the following approximate ranges: | Data not explicitly available in searched literature. Predicted values and data from analogous structures suggest the following approximate ranges: |

| ~ 2.5 (s, 3H, -CH₃) | ~ 20-25 (-CH₃) |

| ~ 3.9 (s, 3H, -OCH₃) | ~ 55-60 (-OCH₃) |

| ~ 7.0-7.5 (d, 1H, Ar-H) | ~ 110-140 (Aromatic C-H) |

| ~ 7.8-8.2 (d, 1H, Ar-H) | ~ 140-160 (Aromatic C-X) |

Note: While specific experimental NMR data for this compound was not found in the public domain during the literature search, the expected chemical shifts are based on general principles of NMR spectroscopy and data from structurally similar compounds. Methoxy groups on aromatic rings typically appear as a singlet between 2.4 and 4.4 ppm in ¹H NMR and between 46 and 69 ppm in ¹³C NMR.[3]

II. Synthesis of the Building Block

The accessibility of a building block is a key determinant of its practical utility. This compound is readily synthesized via the nitration of its corresponding pyridine precursor.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A schematic of the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10 °C.

-

Addition of the Starting Material: Slowly add 3-methoxy-2-methylpyridine to the cold nitrating mixture over a period of 5-10 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 55-60 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried to afford this compound.

III. The Core Reactivity: A Gateway to Diverse Functionalities

The synthetic power of this compound lies in the predictable and selective reactivity of its functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring towards certain transformations, while also being a versatile functional handle itself.

A. Reduction of the Nitro Group: Accessing the Corresponding Amine

The conversion of the nitro group to an amino group is a fundamental transformation that opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and reductive amination.

Reaction Scheme:

A schematic of the reduction of the nitro group.

Experimental Protocol: Reduction of 6-Methoxy-2-methyl-3-nitropyridine (An Illustrative Example)

While a specific protocol for the 6-nitro isomer was not found, the following procedure for the analogous 3-nitro isomer provides a reliable template.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-methoxy-2-methyl-3-nitropyridine in a mixture of methanol and water, add ammonium chloride and iron powder.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for several hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the iron powder by filtration through a pad of celite.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Add water to the residue and extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-amino-3-methoxy-2-methylpyridine. A reported yield for a similar transformation is 81%.

B. Nucleophilic Aromatic Substitution (SNAr): Functionalization at the 6-Position

The strongly electron-withdrawing nitro group at the 6-position of the pyridine ring makes this position highly susceptible to nucleophilic aromatic substitution. This allows for the direct introduction of a wide range of nucleophiles, displacing the nitro group, which is a reasonably good leaving group in such activated systems.

Reaction Scheme:

A schematic of the nucleophilic aromatic substitution reaction.

Causality Behind Experimental Choices:

-

Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols. The choice is dictated by the desired functionality in the final product.

-

Solvent: Polar aprotic solvents like DMSO or DMF are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity.

-

Temperature: Heating is generally necessary to overcome the activation energy of the reaction.

IV. Applications in the Synthesis of Bioactive Molecules

The true value of a building block is demonstrated by its successful implementation in the synthesis of biologically active molecules. While a direct synthesis of a marketed drug from this compound was not identified, the broader class of nitropyridines are key intermediates in the synthesis of important therapeutic agents. The reactivity profile of this compound makes it an ideal candidate for the synthesis of analogues of these compounds.

Case Study: Synthesis of Janus Kinase (JAK) and Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Nitropyridine derivatives are crucial precursors in the synthesis of inhibitors for key protein kinases such as JAK2 and GSK-3, which are implicated in various diseases including myeloproliferative neoplasms and Alzheimer's disease, respectively.

The general synthetic strategy often involves:

-

Nucleophilic Aromatic Substitution: A nitropyridine core is reacted with a suitable nucleophile to introduce a key pharmacophoric element.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine.

-

Further Functionalization: The newly formed amino group serves as a handle for further elaboration of the molecule, often through amide bond formation, to build the final inhibitor.

A generalized workflow for the synthesis of bioactive molecules.

This strategic approach highlights how the functionalities of this compound can be sequentially and selectively manipulated to construct complex, biologically relevant molecules.

V. Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, stemming from the interplay of its methoxy, methyl, and nitro substituents, allows for the strategic and controlled introduction of molecular complexity. The ability to perform selective transformations, such as the reduction of the nitro group and nucleophilic aromatic substitution at the 6-position, provides chemists with a powerful tool for the synthesis of a diverse range of target molecules. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase. Further exploration of the reactivity of this compound and its application in the synthesis of novel bioactive compounds is a promising avenue for future research and development.

References

A Technical Guide to the Preliminary Biological Screening of Nitropyridine Compounds

Introduction: The Duality of the Nitro Group in Pyridine Scaffolds

Pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The introduction of a nitro group (–NO₂) onto the pyridine ring creates a class of compounds—nitropyridines—with profoundly altered electronic properties and reactivity. This functionalization makes them versatile precursors for complex bioactive molecules with activities spanning antitumor, antiviral, and antimicrobial domains.[1][2] However, the very features that confer this bioactivity—the strong electron-withdrawing nature and the potential for bioreductive activation—also introduce potential toxicological liabilities.[3] The manifestation of therapeutic action or toxicity for nitroaromatic compounds often involves their enzymatic reduction within the cell, which can lead to the formation of reactive radical species and induce oxidative stress.[4][5]

This dual nature necessitates a robust and logically structured preliminary screening cascade. The goal is not merely to identify "active" compounds, but to build a comprehensive initial profile of their potency, selectivity, and potential risks. This guide, intended for researchers in drug development, provides a field-proven framework for this preliminary evaluation, emphasizing the causality behind experimental choices and the integration of self-validating protocols to ensure data integrity.

The Screening Cascade: A Strategy for Early, Informed Decision-Making

A successful screening strategy does not test all properties at once. It follows a tiered approach, or a "screening cascade," designed to eliminate unsuitable candidates quickly and cost-effectively, while gathering progressively deeper insights into the most promising ones.[6][7] This ensures that resource-intensive assays are reserved for compounds that have already passed critical initial checkpoints.

Our proposed cascade begins with broad, high-throughput assays for general cytotoxicity and antimicrobial activity. Hits from this stage, characterized by high potency and selectivity, are then subjected to secondary assays for preliminary mechanistic insights and early ADME/Tox profiling to assess their drug-like properties.

Caption: A logical screening cascade for nitropyridine compounds.

Part 1: Foundational Cytotoxicity Screening

Expertise & Causality: Why Start with Cytotoxicity?

The initial and most critical question for any potential therapeutic is its effect on cell viability. For nitropyridine compounds, this is particularly crucial. The nitroaromatic motif can be bioreduced by cellular flavoenzymes (like NADPH:cytochrome P-450 reductase) into nitroso and hydroxylamine metabolites.[3] In the presence of oxygen, this process can undergo futile cycling, generating superoxide radicals and leading to oxidative stress, a potent mechanism of cytotoxicity.[3] Therefore, a general cytotoxicity assay is a rapid and effective primary screen to identify compounds with potent cell-killing activity.

By screening against a panel of both cancerous and non-cancerous cell lines (e.g., fibroblasts or normal kidney cells), we can derive a preliminary "Selectivity Index" (SI). The SI is typically calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value is desirable, as it suggests the compound is preferentially toxic to cancer cells, a key attribute for a potential anticancer agent.[8]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow, water-soluble MTT to an insoluble purple formazan product.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, A549 lung cancer, and MRC-5 normal lung fibroblasts) in a 96-well flat-bottom plate at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of each nitropyridine compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (cells in medium only).

-

Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 3-4 hours. Viable, metabolically active cells will convert the MTT to visible purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[10]

Data Presentation: Interpreting Cytotoxicity Data

Quantitative data should be summarized to clearly compare the potency and selectivity of each compound. The IC50 value is the key metric; a lower IC50 indicates higher potency.[10]

Table 1: Hypothetical In Vitro Cytotoxicity Data for Novel Nitropyridine Compounds (IC50 in µM)

| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | MRC-5 (Normal Lung) | Selectivity Index (SI) for A549 |

| NP-001 | 8.5 ± 0.9 | 12.1 ± 1.3 | > 100 | > 8.3 |

| NP-002 | 0.7 ± 0.1 | 0.5 ± 0.08 | 15.2 ± 2.1 | 30.4 |

| NP-003 | 25.4 ± 3.1 | 30.8 ± 4.5 | > 100 | > 3.2 |

| NP-004 | 5.2 ± 0.6 | 4.8 ± 0.7 | 5.1 ± 0.8 | 1.1 |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 2.1 |

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 (MRC-5) / IC50 (A549).

Interpretation: In this hypothetical screen, compound NP-002 emerges as the most promising candidate. It exhibits sub-micromolar potency against the A549 lung cancer cell line and a selectivity index of 30.4, suggesting it is over 30 times more toxic to these cancer cells than to normal lung fibroblasts.[8] In contrast, NP-004 is potent but non-selective, making it a poor candidate for further development.

Part 2: Antimicrobial & Antifungal Screening

Expertise & Causality: An Important Secondary Target Class

The nitropyridine scaffold is present in compounds exhibiting significant antibacterial and antifungal activity.[1] The electron-deficient nature of the ring system and the potential for bioreductive activation are key to this activity, mirroring the mechanism of some existing nitro-based antimicrobial drugs.[3] Therefore, a parallel primary screen for antimicrobial and antifungal effects is a highly efficient use of resources and can identify compounds with potential applications beyond oncology.

Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective, and visually intuitive technique for preliminary antimicrobial screening.[11][12] It relies on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism. An effective antimicrobial agent will inhibit microbial growth, creating a clear "zone of inhibition" around the well.[12]

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi) and pour into sterile Petri plates.[11][13]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the surface of the agar plates with the microbial inoculum to create a lawn of growth.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.

-

Compound Application: Prepare solutions of the nitropyridine compounds at a standard concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 100 µL) of each compound solution into a separate well.

-

Controls: Include a positive control (a known antibiotic like Ciprofloxacin or an antifungal like Amphotericin B) and a negative control (solvent only) on each plate to validate the assay.[1]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Data Collection: Measure the diameter of the zone of inhibition (in millimeters) around each well.

Data Presentation: Summarizing Antimicrobial Activity

Table 2: Hypothetical Antimicrobial Screening Data for Nitropyridine Compounds

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |

| NP-001 | 18 ± 1.5 | 15 ± 1.2 | 20 ± 1.8 |

| NP-002 | 10 ± 1.0 | 9 ± 0.8 | 12 ± 1.1 |

| NP-003 | -- | -- | -- |

| NP-004 | 22 ± 2.0 | 19 ± 1.5 | 16 ± 1.3 |

| Ciprofloxacin | 25 ± 1.0 | 28 ± 1.2 | N/A |

| Amphotericin B | N/A | N/A | 22 ± 1.0 |

Data represent the mean diameter of the zone of inhibition ± standard deviation. '--' indicates no measurable zone.

Interpretation: Compound NP-001 and NP-004 show broad-spectrum activity. Notably, NP-001 demonstrates strong antifungal activity comparable to the positive control, making it a potential candidate for further investigation in that therapeutic area.

Part 3: Probing the Mechanism of Action

For hits that display high potency and selectivity (like NP-002 from our hypothetical cytotoxicity screen), the next logical step is to gain preliminary insight into how they are killing the cancer cells. This moves beyond simply observing cell death to understanding the underlying cellular processes, which is critical for further development.

Caption: Intrinsic apoptosis pathway, a common target for anticancer agents.

Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[14] Preliminary assays to investigate this include:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the mode of cell death.[14]

-

Cell Cycle Analysis: Staining cells with a DNA-binding dye (like PI) and analyzing them via flow cytometry can reveal if the compound causes cells to arrest in a specific phase of the cell cycle (e.g., G2/M), which is a common mechanism for microtubule-targeting agents.[15][16]

Part 4: Early ADME & Druggability Assessment

Trustworthiness: De-Risking for Late-Stage Failure

A potent compound is useless if it cannot reach its target in the body or is metabolized into toxic byproducts too quickly. A significant portion of drug candidates fail in later stages due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17] Introducing simple, in vitro ADME assays early in the screening cascade is a critical, self-validating step to ensure resources are focused on compounds with a realistic chance of success.[18] This is especially important for nitroaromatic compounds, which can be susceptible to metabolic liabilities.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. international-biopharma.com [international-biopharma.com]